molecular formula C23H26ClN3O2 B4959991 N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide

N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide

Cat. No. B4959991
M. Wt: 411.9 g/mol
InChI Key: QWQWQAZGRVJQCL-UHFFFAOYSA-N
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Description

N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide, also known as BMS-986001, is a novel small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide inhibits the SGLT1 transporter by binding to its active site, thereby preventing glucose uptake by the intestinal epithelial cells. This leads to a decrease in postprandial glucose levels, which is a major contributor to hyperglycemia in patients with type 2 diabetes mellitus.
Biochemical and Physiological Effects:
N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide has been shown to reduce postprandial glucose levels and improve glycemic control in animal models of type 2 diabetes mellitus. It has also been found to have a low potential for drug-drug interactions and a favorable safety profile.

Advantages and Limitations for Lab Experiments

N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for SGLT1, as well as its low potential for drug-drug interactions. However, its limitations include its relatively short half-life and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are several future directions for research on N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide, including the optimization of its pharmacokinetic properties, the evaluation of its efficacy and safety in clinical trials, and the investigation of its potential therapeutic applications in other diseases, such as obesity and metabolic syndrome. Additionally, the development of novel SGLT1 inhibitors based on the structure of N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide may lead to the discovery of more potent and selective drugs for the treatment of type 2 diabetes mellitus.

Synthesis Methods

The synthesis of N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide involves a multi-step process that includes the reaction of 4-chlorobenzylamine with 3-piperidinone, followed by the reaction of the resulting product with 3-(2-oxo-1-pyrrolidinyl)benzoic acid. The final product is obtained after purification using chromatography techniques. The synthesis of N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide has been optimized to ensure high yields and purity of the final product.

Scientific Research Applications

N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent and selective inhibition of the sodium-dependent glucose co-transporter 1 (SGLT1), which is responsible for glucose absorption in the small intestine. This makes N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide a promising drug candidate for the treatment of type 2 diabetes mellitus.

properties

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-3-(2-oxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O2/c24-19-10-8-17(9-11-19)15-26-12-2-5-20(16-26)25-23(29)18-4-1-6-21(14-18)27-13-3-7-22(27)28/h1,4,6,8-11,14,20H,2-3,5,7,12-13,15-16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQWQAZGRVJQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)NC(=O)C3=CC(=CC=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-oxo-1-pyrrolidinyl)benzamide

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